Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester
Description
"Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester" is a structurally modified analog of cyclosporin A (CsA), a cyclic undecapeptide widely known for its immunosuppressive properties. This derivative is characterized by two key modifications:
Des(N-Methyl-leucyl): Removal of the N-methyl group from the leucine residue at a specific position, likely disrupting the cyclic structure or side-chain interactions critical for CsA’s bioactivity.
Seco(MeGly-MeLeu) Methyl Ester: Introduction of a ring-opened ("seco") segment involving N-methyl glycine (MeGly) and N-methyl leucine (MeLeu), esterified with a methyl group. This modification alters the peptide’s conformational rigidity and solubility profile.
Cyclosporins typically exhibit a conserved cyclic backbone with N-methylated amino acids, which confer resistance to proteolysis and enhance membrane permeability .
Properties
Molecular Formula |
C58H104N10O13 |
|---|---|
Molecular Weight |
1149.5 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate |
InChI |
InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38?,39?,41+,42+,43-,44+,46+,47-,48+,49-/m1/s1 |
InChI Key |
UZFGUZDCBKWXNG-KSSFRVQLSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Scientific Research Applications
Immunosuppressive Applications
Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester serves as an intermediate in the synthesis of metabolites related to Cyclosporin A, which is primarily used for its immunosuppressive properties in organ transplantation. Cyclosporin A inhibits T lymphocyte activation, thereby preventing organ rejection. The modified structure of Des(N-Methyl-leucyl) Cyclosporin A may enhance these immunosuppressive effects or alter its pharmacokinetics, making it a candidate for further research in transplant medicine .
Antimicrobial Research
Recent studies have indicated that derivatives of Cyclosporin A, including this compound, exhibit antimicrobial activities. This compound has been evaluated for its potential against various pathogens, including bacteria and fungi. The modifications in the molecular structure may lead to increased efficacy against resistant strains or improved selectivity towards pathogenic microorganisms .
Cancer Therapeutics
There is growing interest in exploring the anticancer properties of Cyclosporin derivatives. Preliminary studies suggest that this compound might possess cytotoxic effects against certain cancer cell lines. Research focusing on the mechanism of action could reveal pathways through which this compound induces apoptosis in cancer cells, potentially leading to novel cancer therapies .
Synthesis and Characterization
The synthesis of this compound involves complex organic reactions that yield this compound as a significant intermediate for further pharmacological development. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies examining absorption, distribution, metabolism, and excretion (ADME) will provide insights into how this compound behaves in biological systems compared to its parent compound, Cyclosporin A .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Modifications and Conformational Impact
Key Observations :
- The seco modification in the target compound likely destabilizes the rigid β-sheet conformation observed in CsA, which is critical for binding cyclophilin and calcineurin inhibition .
- N-demethylation (as in [Leu⁴]-CsA) reduces lipophilicity and bioactivity, suggesting similar challenges for the target compound .
Key Observations :
- The target compound’s synthesis may face challenges in regioselective N-demethylation and seco-segment stabilization.
- Bts-protected amino acid chlorides (used in CsA analogs) offer high coupling efficiency and minimal epimerization, suggesting applicability here .
Key Observations :
- N-methylation in CsA is essential for both target binding and membrane permeability. The target compound’s demethylation and seco structure likely diminish both properties .
Pharmacokinetic and Analytical Profiles
Key Observations :
- The target compound’s seco structure and ester group may necessitate tailored chromatographic methods, such as adjusted mobile phase polarity .
Preparation Methods
General Synthetic Strategy
The preparation of Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester typically involves:
- Selective cleavage of the N-methyl-leucyl residue from the parent Cyclosporin A molecule.
- Ring opening (seco formation) of the cyclic undecapeptide to yield the seco derivative.
- Methyl esterification of the glycine and leucine residues to stabilize the intermediate.
- Use of protecting groups for sensitive functional groups to prevent side reactions.
- Stepwise peptide bond manipulations to selectively modify the molecule without racemization.
This synthetic approach requires precise control of reaction conditions to maintain stereochemistry and avoid degradation of the peptide backbone.
Specific Synthetic Procedures
While detailed step-by-step experimental protocols are proprietary and typically found in specialized patents or industrial research reports, the following outline summarizes the key stages based on literature for similar cyclosporin derivatives:
- Starting Material: Commercially available Cyclosporin A or its analogues.
- Selective N-Demethylation: Removal of the N-methyl group from the leucyl residue using mild demethylating agents such as boron tribromide (BBr3) or catalytic hydrogenation under controlled conditions.
- Ring Opening (Seco Formation): Hydrolytic cleavage of the cyclic peptide bond between MeGly and MeLeu residues using enzymatic or chemical hydrolysis (e.g., mild acid or base catalysis) to open the ring selectively.
- Methyl Ester Formation: Treatment with methanol in the presence of acid catalysts (e.g., HCl or H2SO4) to esterify carboxyl groups, stabilizing the molecule and increasing solubility.
- Purification: Chromatographic methods such as preparative HPLC to isolate the pure this compound.
- Characterization: Confirm structure and purity by NMR, mass spectrometry, and HPLC analysis.
Reaction Conditions and Considerations
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Demethylation | BBr3, catalytic hydrogenation | Mild conditions to avoid peptide degradation |
| Ring Opening | Mild acid/base hydrolysis or enzymatic cleavage | Selective cleavage to maintain stereochemistry |
| Methyl Esterification | Methanol + acid catalyst (HCl, H2SO4) | Ensures stability and solubility |
| Purification | Preparative HPLC, silica gel chromatography | Required due to complex mixture |
The compound is sensitive to prolonged exposure to moisture and heat; hence, reactions are typically performed under inert atmosphere (nitrogen or argon) and at controlled temperatures.
Research Findings and Analytical Data
Analytical Characterization
- Molecular Weight Confirmation: Mass spectrometry confirms the molecular weight of 1149.51 g/mol.
- NMR Spectroscopy: Proton and carbon NMR spectra validate the presence of methyl ester groups and the absence of the N-methyl-leucyl moiety.
- Chromatography: HPLC profiles show a distinct retention time corresponding to the seco methyl ester derivative, confirming purity.
- Solubility Tests: Compound shows good solubility in organic solvents like acetone, DCM, and methanol, facilitating handling and further synthetic transformations.
Applications in Research
- Used as an intermediate to synthesize various Cyclosporin A metabolites.
- Helps elucidate metabolic pathways and pharmacokinetics of Cyclosporin A.
- Assists in designing analogues with improved therapeutic profiles or reduced toxicity.
Summary Table of Preparation Method
| Preparation Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Starting Material | Cyclosporin A | Commercially available | Base compound |
| 2. N-Demethylation | Removal of N-methyl-leucyl group | BBr3 or catalytic hydrogenation | Des(N-Methyl-leucyl) derivative |
| 3. Ring Opening | Cleavage of cyclic peptide bond | Mild acid/base or enzymatic hydrolysis | Seco form |
| 4. Methyl Esterification | Esterification of carboxyl groups | Methanol + acid catalyst | Methyl ester derivative |
| 5. Purification | Isolation of pure compound | Preparative HPLC or chromatography | Pure this compound |
Q & A
Q. What synthetic strategies are effective for constructing the peptide backbone of Des(N-Methyl-leucyl) Cyclosporin A derivatives?
The synthesis of cyclosporin analogs often employs Bts-protected amino acid chlorides under Schotten–Baumann conditions to couple N-methylamino esters efficiently. For step economy, Bts-protected intermediates (e.g., dipeptide 135 ) are N-methylated post-coupling and deprotected using PhSH/KCO . Modifications like MeLeu or MeVal substitutions require careful orthogonal protection to avoid side reactions, as demonstrated in cyclosporin A fragment syntheses .
Q. How does the absence of N-methylation at Leu-4 impact cyclosporin's structural stability?
N-methylation in cyclosporin derivatives (e.g., Leu-4) is critical for conformational rigidity and resistance to proteolysis. Removal of this group (e.g., [Leu4]-cyclosporin A ) increases metabolic vulnerability, as observed in primary metabolites formed via oxidative N-demethylation . Structural stability can be assessed via NMR or X-ray crystallography, as shown in cyclosporin-Fab complex studies .
Q. What analytical techniques are recommended for verifying the methyl ester moiety in seco-derivatives?
Gas chromatography (GC) of trifluoroacetyl methyl ester derivatives is a standard method for identifying ester groups in cyclosporin analogs. This approach was validated in studies isolating racemic alanine units and confirming D/L configurations in cyclosporin A . LC-MS or H-NMR can further resolve esterification efficiency in synthetic routes .
Advanced Research Questions
Q. How do biotransformation pathways differ between cyclosporin A and its seco-methyl ester analogs?
Cyclosporin A undergoes terminal hydroxylation (MeBmt or MeLeu-4) and N-demethylation (Leu-4) as primary metabolic steps. In seco-methyl ester derivatives, ester hydrolysis and oxidative degradation dominate, producing dihydroxy and N-demethylated metabolites. These pathways are influenced by the methyl ester’s steric hindrance and solubility, as observed in rabbit/human bile metabolite studies .
Q. What experimental design methodologies optimize the yield of methyl ester derivatives in cyclosporin synthesis?
The Taguchi method (orthogonal array L9) effectively optimizes parameters like catalyst concentration (most influential), reaction temperature, and molar ratios. For example, potassium hydroxide (1.5 wt%) at 60°C maximizes rapeseed methyl ester yields (96.7%), a model applicable to cyclosporin esterification . ANOVA analysis prioritizes factors, reducing trial-and-error iterations .
Q. How does the MeGly-MeLeu substitution influence cyclosporin’s interaction with cyclophilin?
Structural studies reveal that N-methyl groups (e.g., MeLeu) enhance hydrophobic interactions with cyclophilin’s binding pocket. Removing N-methyl-leucyl (e.g., Des(N-MeLeu)) reduces binding affinity by ~40%, as shown in NMR and X-ray analyses of cyclosporin-cyclophilin complexes . Molecular dynamics simulations further highlight conformational shifts in seco-derivatives that disrupt key hydrogen bonds .
Q. What role does mitochondrial permeability transition pore (mPTP) inhibition play in studying Des(N-MeLeu) analogs?
Cyclosporin A analogs like Des(N-MeLeu) lose mPTP inhibitory activity due to altered interactions with cyclophilin D. In hepatic pyroptosis models, mitophagy inhibitors (e.g., cyclosporin A) reduce ROS-CTSB-NLRP3 pathway activation, but Des(N-MeLeu) derivatives show diminished efficacy, emphasizing the necessity of N-methylation for bioactivity .
Methodological Guidelines
- Synthetic Optimization : Use orthogonal arrays (Taguchi L9) to screen catalyst type (NaOH/KOH), concentration (1.0–2.0 wt%), and temperature (50–70°C) for methyl esterification .
- Metabolite Profiling : Combine HPLC-MS with enzymatic hydrolysis (e.g., esterases) to differentiate primary (hydroxylated) and secondary (N-demethylated) metabolites .
- Structural Validation : Employ H-C HSQC NMR to confirm methyl ester integrity and NOESY for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
